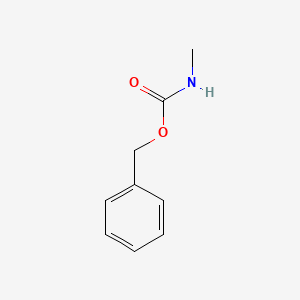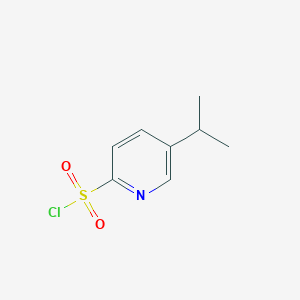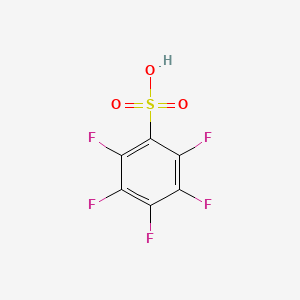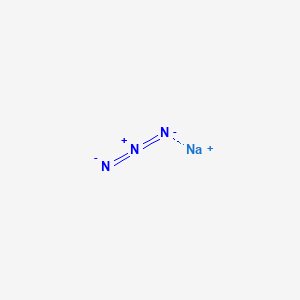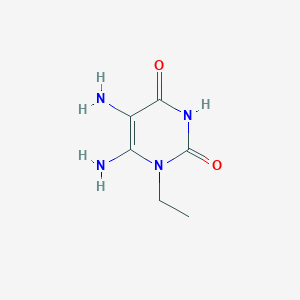
5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione is an organic compound belonging to the class of aminopyrimidines. These compounds are characterized by the presence of an amino group attached to a pyrimidine ring, which is a six-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can be achieved through various methods. One common approach involves the reaction of cyclic compounds containing active methylene groups with aldehydes and nitriles in a solution of water and ethanol . Another method includes the reaction of glycolic acid with 5,6-diamino-1,3-dimethylpyrimidine-2,4-dione under specific conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted aminopyrimidines.
Aplicaciones Científicas De Investigación
5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,6-Diamino-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, the compound can interact with DNA and other cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Diamino-5-phenyl-6-ethylpyrimidine: This compound shares a similar pyrimidine structure but has different substituents, leading to distinct chemical and biological properties.
7-Amino-1H,3H-pyrimido[4,5-d]pyrimidine-2,4-dione: Another related compound with a fused pyrimidine ring system, which exhibits unique reactivity and applications.
Uniqueness
5,6-Diamino-1-ethyl-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern and the presence of amino groups at the 5 and 6 positions. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H10N4O2 |
|---|---|
Peso molecular |
170.17 g/mol |
Nombre IUPAC |
5,6-diamino-1-ethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C6H10N4O2/c1-2-10-4(8)3(7)5(11)9-6(10)12/h2,7-8H2,1H3,(H,9,11,12) |
Clave InChI |
HEXZSEOAILCDMD-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(=O)NC1=O)N)N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
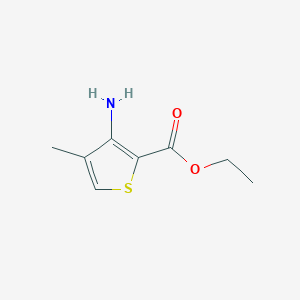
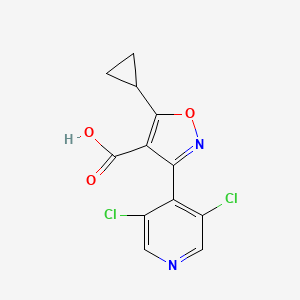
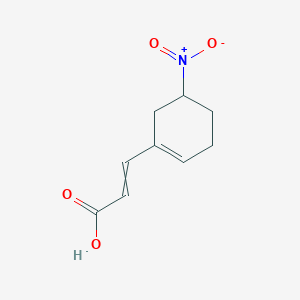
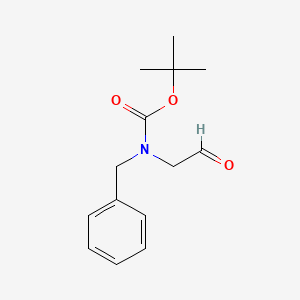
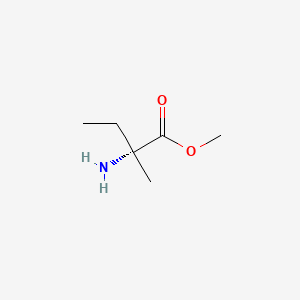
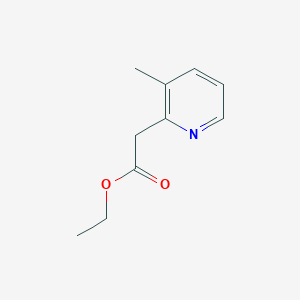
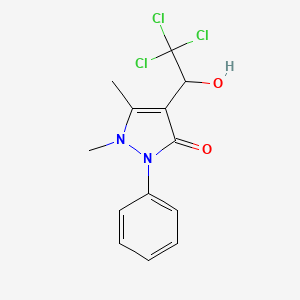
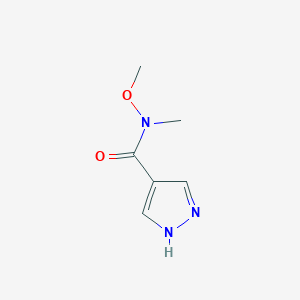
![4-[(1H-benzimidazol-2-ylmethyl)thio]quinazoline](/img/structure/B8804554.png)
